molecular formula C10H9F3O3 B15090990 4-Ethyl-2-trifluoromethoxy-benzoic acid

4-Ethyl-2-trifluoromethoxy-benzoic acid

Cat. No.: B15090990
M. Wt: 234.17 g/mol
InChI Key: IJUXOCPUUMQNNZ-UHFFFAOYSA-N
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Description

4-Ethyl-2-trifluoromethoxy-benzoic acid is a fluorinated benzoic acid derivative characterized by an ethyl substituent at the 4-position and a trifluoromethoxy group (-OCF₃) at the 2-position of the aromatic ring. Its molecular structure (C₁₀H₉F₃O₃) combines lipophilicity from the trifluoromethoxy group with moderate steric bulk from the ethyl group, making it a candidate for applications in agrochemicals, pharmaceuticals, or materials science. The trifluoromethoxy group enhances metabolic stability and electron-withdrawing effects, while the ethyl group may modulate solubility and interaction with biological targets .

Properties

Molecular Formula

C10H9F3O3

Molecular Weight

234.17 g/mol

IUPAC Name

4-ethyl-2-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C10H9F3O3/c1-2-6-3-4-7(9(14)15)8(5-6)16-10(11,12)13/h3-5H,2H2,1H3,(H,14,15)

InChI Key

IJUXOCPUUMQNNZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)C(=O)O)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoic acid in the presence of a palladium catalyst . The reaction conditions are generally mild, and the process is known for its functional group tolerance.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions: 4-Ethyl-2-trifluoromethoxy-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

4-Ethyl-2-trifluoromethoxy-benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique properties make it useful in the study of enzyme interactions and metabolic pathways.

    Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: The compound is used in the production of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 4-Ethyl-2-trifluoromethoxy-benzoic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 4-Ethyl-2-trifluoromethoxy-benzoic acid with three related compounds, focusing on structural features, physicochemical properties, and functional roles.

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position) Key Functional Groups Primary Use/Activity Reference
This compound Ethyl (4), Trifluoromethoxy (2) Benzoic acid, -OCF₃ Research chemical (hypothesized)
Methyl 2-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)sulfonylbenzoate (Metsulfuron methyl ester) Methoxy (4), Methyl (6) Sulfonylurea, triazine Herbicide (ALS inhibitor)
2-Amino-4-(difluoromethoxy)benzoic acid Amino (2), Difluoromethoxy (4) Benzoic acid, -OCF₂H Synthetic intermediate
Ethametsulfuron methyl ester Ethoxy (4), methylamino (6) Sulfonylurea, triazine Herbicide (selective control)

Substituent Effects on Reactivity and Bioactivity

  • Trifluoromethoxy (-OCF₃) vs. Difluoromethoxy (-OCF₂H): The trifluoromethoxy group in this compound exhibits stronger electron-withdrawing effects compared to the difluoromethoxy group in 2-Amino-4-(difluoromethoxy)benzoic acid. This increases the acidity of the benzoic acid (lower pKa) and enhances resistance to enzymatic degradation .
  • Ethyl vs. However, it may reduce solubility in polar solvents compared to the amino group in 2-Amino-4-(difluoromethoxy)benzoic acid .

Research Findings and Data

Table 2: Physicochemical Properties (Hypothesized)

Property This compound Metsulfuron methyl ester 2-Amino-4-(difluoromethoxy)benzoic acid
Molecular Weight (g/mol) 234.18 381.36 217.15
LogP (lipophilicity) ~2.8 ~1.5 ~1.2
pKa ~2.9 ~3.5 ~3.1
Solubility in Water (mg/L) <50 1200 (pH 7) 450 (pH 7)

Key Observations:

  • The trifluoromethoxy group in this compound contributes to its lower solubility in water compared to Metsulfuron methyl ester, which benefits from the polar sulfonylurea group .
  • The ethyl substituent increases LogP relative to amino- or methoxy-substituted analogs, suggesting utility in lipid-rich environments .

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